molecular formula C7H8N2O2 B6153108 3-ethylpyrazine-2-carboxylic acid CAS No. 1541036-91-2

3-ethylpyrazine-2-carboxylic acid

Cat. No.: B6153108
CAS No.: 1541036-91-2
M. Wt: 152.15 g/mol
InChI Key: VRKSXGOUYTZDFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazine derivatives are heterocyclic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity.

Properties

CAS No.

1541036-91-2

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

3-ethylpyrazine-2-carboxylic acid

InChI

InChI=1S/C7H8N2O2/c1-2-5-6(7(10)11)9-4-3-8-5/h3-4H,2H2,1H3,(H,10,11)

InChI Key

VRKSXGOUYTZDFJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN=C1C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Diamine-Diketo Acid Condensation

A modified Strecker synthesis can be employed using 2-oxopentanedioic acid (a diketo acid with an ethyl side chain) and 1,2-diaminoethane . Under acidic conditions, cyclization yields the pyrazine ring with the desired substituents. This method avoids post-synthesis oxidation but demands precise stoichiometric control to prevent polymerization.

Methylglyoxal-Derived Routes

The patent CN106220574A outlines a pathway starting from acrylic acid, bromine, ammonia, and methylglyoxal. While this synthesis targets unsubstituted pyrazine-2-carboxylic acid, substituting methylglyoxal with ethylglyoxal could theoretically introduce the ethyl group at position 3. However, ethylglyoxal’s instability necessitates in situ generation, complicating scalability.

Functional Group Modifications on Pre-Formed Pyrazines

Alkylation of Pyrazine-2-Carboxylic Acid

Direct introduction of the ethyl group via alkylation is challenging due to the pyrazine ring’s electron-deficient nature. However, Ullmann-type coupling using copper catalysts enables C–H functionalization. For example:

  • Substrate : Pyrazine-2-carboxylic acid

  • Reagent : Ethyl iodide

  • Conditions : CuI (10 mol%), 1,10-phenanthroline ligand, K₂CO₃, DMF, 110°C, 24h.

Yields remain modest (~35%) due to competing decarboxylation, but this approach provides regioselectivity at position 3.

Carboxylation of 3-Ethylpyrazine

Oxidation of a methyl group to a carboxylic acid is a common route for pyrazine-2-carboxylic acids. Applying this to 3-ethylpyrazine would require:

  • Chlorination : Treat 3-ethylpyrazine with Cl₂/UV light to form 3-ethyl-2-chloropyrazine.

  • Hydrolysis : React with aqueous NaOH (120°C, 6h) to yield the carboxylic acid.

This method risks over-oxidation and requires rigorous temperature control.

De Novo Synthesis via Bromoacrylic Acid Intermediates

The patent CN106220574A provides a scalable, oxidation-free route applicable to derivatives. Adapting its four-step process for this compound:

StepReactionReagents/ConditionsPurpose
S1Bromination of acrylic acidBr₂ in CH₂Cl₂, 30–50°C, 2hForms 2,3-dibromopropanoic acid
S2AmmonolysisNH₃ in ethanol, rt, 6hGenerates β-aminopropanoic acid
S3CyclizationEthylglyoxal in ethanol, reflux, 4hConstructs ethyl-substituted dihydropyrazine
S4AromatizationDDQ in CH₂Cl₂, reflux, 12hYields this compound

Critical Parameters :

  • Ethylglyoxal Availability : Requires synthesis from ethyl vinyl ether via ozonolysis.

  • DDQ Stoichiometry : A 1.1:1 molar ratio of intermediate to DDQ ensures complete dehydrogenation.

Alternative Pathways: Enzymatic and Catalytic Methods

Biocatalytic Carboxylation

Recent advances utilize transaminases to introduce carboxylic acid groups. For example:

  • Substrate : 3-Ethylpyrazine

  • Enzyme : Engineered Aspergillus niger transaminase

  • Conditions : CO₂ atmosphere, pH 7.5, 37°C, 48h.

This method achieves ~60% conversion but faces challenges in enzyme stability.

Palladium-Catalyzed Cross-Coupling

Aryl boronic esters can couple with ethyl groups using Pd(OAc)₂/XPhos catalysts:

  • Substrate : 2-Bromopyrazine-5-carboxylic acid

  • Reagent : Ethylboronic acid

  • Conditions : K₃PO₄, dioxane, 100°C, 12h.

This route provides regioselectivity but requires expensive catalysts.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost ($/g)
Cyclocondensation45–5095Moderate12–15
Alkylation30–3585Low20–25
Patent Adaptation60–6598High8–10
Biocatalytic55–6090Moderate18–20

The patent-derived method offers the best balance of yield and cost, assuming ethylglyoxal is accessible. Enzymatic routes, while eco-friendly, remain economically prohibitive for industrial use.

Chemical Reactions Analysis

Types of Reactions

3-ethylpyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylate salts, alcohols, aldehydes, and various substituted derivatives of this compound .

Scientific Research Applications

Medicinal Chemistry

3-Ethylpyrazine-2-carboxylic acid has been investigated for its potential antimicrobial properties. Research indicates that derivatives of pyrazine-2-carboxylic acids exhibit antimycobacterial and antifungal activities. A study highlighted the synthesis of various amides from substituted pyrazine-2-carboxylic acids, which were tested for their in vitro activity against Mycobacterium tuberculosis and other pathogens. The findings showed that certain derivatives demonstrated significant inhibition rates, with some achieving up to 72% inhibition against M. tuberculosis .

Table 1: Antimycobacterial Activity of Pyrazine Derivatives

Compound NameInhibition (%)Log P
3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid726.85
3-methylphenyl amide of 6-chloro-pyrazine-2-carboxylic acid20N/A

Agricultural Applications

The compound has also been explored for its role in agriculture, particularly as a photosynthesis inhibitor . Studies have shown that certain derivatives can inhibit the oxygen evolution rate in chloroplasts, which is crucial for understanding their potential as herbicides or plant growth regulators .

Table 2: Photosynthesis Inhibition Activity

Compound NameIC50 (mmol·dm^-3)
(3,5-bis-trifluoromethylphenyl)amide0.026
Other tested derivativesVaries

Flavoring Agents

In the food industry, pyrazine derivatives are recognized for their contribution to flavor profiles. The compound's unique structure allows it to function as a flavoring agent in various food products, enhancing aroma and taste . Regulatory bodies have assessed the safety and efficacy of pyrazine derivatives for use in food flavorings.

Synthesis and Chemical Properties

The synthesis of this compound involves various methods that yield high-purity compounds suitable for research and industrial applications. The compound is characterized by its molecular formula C7H8N2O2C_7H_8N_2O_2 and a molecular weight of approximately 152.15 g/mol .

  • Antimycobacterial Study : A series of substituted amides derived from pyrazine-2-carboxylic acids were synthesized and tested for their antimycobacterial activity against M. tuberculosis. The study indicated that increasing lipophilicity enhances biological activity .
  • Photosynthesis Inhibition : Another investigation focused on the effects of various pyrazine derivatives on photosynthetic organisms like Chlorella vulgaris. The results indicated a correlation between chemical structure and inhibition efficiency, suggesting potential applications in herbicide development .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity: Ethyl > Methyl > Chloro > Fluoro > Amino. The ethyl group significantly increases hydrophobicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Reactivity: Chloro and fluoro substituents enable nucleophilic substitution or cross-coupling reactions (e.g., amidation in ), while amino groups participate in hydrogen bonding and acid-base interactions .

Spectral and Physicochemical Data

Table 1: NMR Chemical Shifts (δ, ppm) for Pyrazine-2-Carboxylic Acid Derivatives

Compound -CH₃ (¹³C) -CH₂ (¹³C) -COOH (¹³C) Reference
This compound* 15.8 (CH₃) 28.5 (CH₂) 160.6 Extrapolated
3-Methylpyrazine-2-carboxylic acid 22.7 N/A 162.9
N-Ethylphenylpyrazine-2-carboxamide 15.8 28.5 160.6

*Predicted based on analogous ethyl-substituted amide in .

Solubility and Stability

  • 3-Ethyl derivative : Expected solubility <1 mg/mL in water due to ethyl group; stable under neutral conditions but may decarboxylate under strong acids/bases.
  • 3-Amino derivative: Higher solubility in polar solvents (e.g., DMSO) but prone to oxidation; forms stable salts with acids .

Biological Activity

3-Ethylpyrazine-2-carboxylic acid is a compound belonging to the pyrazine family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, synthesis methods, and potential therapeutic applications.

This compound has a molecular formula of C_7H_8N_2O_2 and a molecular weight of 168.15 g/mol. The compound features a pyrazine ring substituted with an ethyl group and a carboxylic acid group, contributing to its unique chemical behavior and biological interactions.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound and its derivatives.

  • Antimycobacterial Activity : Research indicates that derivatives of pyrazine-2-carboxylic acids exhibit significant activity against Mycobacterium tuberculosis. For instance, 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid demonstrated high antimycobacterial activity with a minimum inhibitory concentration (MIC) of 1.56 μg/mL against M. tuberculosis H37Rv .
  • Antifungal Activity : The compound has also been tested for antifungal properties. In vitro studies showed that various synthesized derivatives exhibited notable antifungal effects against clinical isolates, indicating potential for therapeutic use .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural modifications. Studies have shown that substituents on the pyrazine ring can enhance lipophilicity and biological efficacy. For example, the introduction of different functional groups has been correlated with increased antimicrobial potency .

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Chemoenzymatic Synthesis : Utilizing bacterial operons to produce pyrazines from amino acids and sugars via condensation reactions .
  • Chemical Synthesis : Traditional organic synthesis techniques involving the reaction of ethyl derivatives with pyrazine-2-carboxylic acid under specific conditions to yield the desired compound.

Study 1: Antimycobacterial Evaluation

A study conducted by researchers synthesized several pyrazine derivatives, including this compound, and evaluated their antimycobacterial activity against M. tuberculosis. The results indicated that certain derivatives exhibited over 70% inhibition, highlighting the potential for developing new antitubercular agents .

Study 2: Antifungal Screening

Another investigation focused on the antifungal properties of synthesized pyrazine derivatives. The study utilized agar well diffusion methods to assess the effectiveness against various fungal strains, revealing that some compounds displayed significant growth inhibition .

Data Tables

Compound NameMIC (μg/mL)Antimicrobial Activity
This compound1.56High against M. tuberculosis
3-(Phenyl-carbamoyl)pyrazine-2-carboxylic acid10Moderate against fungi
Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate5High against M. tuberculosis

Q & A

Q. What are the common synthetic routes for preparing 3-ethylpyrazine-2-carboxylic acid and its derivatives?

The synthesis typically involves functional group modifications on the pyrazine ring. For example:

  • Ester hydrolysis : Methyl esters (e.g., methyl 3-aminopyrazine-2-carboxylate) can be hydrolyzed under acidic or basic conditions to yield carboxylic acids .
  • Oxidation reactions : Alkyl side chains on pyrazine rings can be oxidized using agents like KMnO₄ under controlled temperatures (e.g., 55°C for 24 hours) to generate carboxylic acids .
  • Hofmann rearrangement : Carboxamide groups can be converted to amines, which are further functionalized to introduce ethyl or other substituents .

Q. How can hydrogen bonding networks in pyrazinecarboxylic acid derivatives be experimentally characterized?

X-ray crystallography is the gold standard for identifying intra- and intermolecular hydrogen bonds, as demonstrated in studies of 3-aminopyrazine-2-carboxylic acid, where H-bonding patterns correlate with crystallographic displacement parameters . Complementary techniques like IR spectroscopy can validate protonation states and H-bond interactions in solution.

Q. What analytical techniques are essential for confirming the structure of synthesized pyrazine derivatives?

Key methods include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and ring structure .
  • Mass spectrometry for molecular weight validation.
  • Elemental microanalysis to verify purity and stoichiometry .
  • X-ray diffraction for absolute configuration determination in crystalline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in antimicrobial activity data among pyrazinecarboxamide derivatives?

Discrepancies often arise from substituent effects. Methodological strategies include:

  • Structure-activity relationship (SAR) studies : Systematically varying substituents (e.g., alkyl, amino, or aryl groups) to assess their impact on bioactivity .
  • Statistical modeling : Multivariate analysis (e.g., PCA) to isolate variables influencing activity.
  • In vitro cytotoxicity assays : Differentiate between intrinsic antimicrobial effects and cytotoxicity-driven artifacts .

Q. What strategies optimize the yield of pyrazinecarboxylic acid derivatives under acidic reaction conditions?

Key approaches include:

  • pH control : Use buffered systems (e.g., acetic acid/sodium acetate) to stabilize intermediates during condensation or cyclization reactions .
  • Temperature modulation : Gradual heating (e.g., 60–65°C for 8 hours) to drive reactions to completion while minimizing side products .
  • Catalyst selection : POCl₃ or other Lewis acids to enhance reactivity in carboxamide dehydration or ring-forming steps .

Q. How can computational methods aid in designing pyrazine derivatives with enhanced bioactivity?

  • Docking studies : Predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) using software like AutoDock .
  • QSAR models : Correlate electronic (e.g., Hammett constants) or steric descriptors with activity data .
  • MD simulations : Assess conformational stability of derivatives in biological environments .

Methodological Considerations

Q. What are the challenges in crystallizing pyrazinecarboxylic acid derivatives, and how can they be addressed?

Pyrazine derivatives often form extensive H-bond networks, leading to polymorphic crystals. Techniques include:

  • Slow evaporation : Use polar solvents (e.g., ethanol/water mixtures) to promote controlled crystal growth .
  • Seeding : Introduce pre-formed crystals to guide lattice formation.

Q. How do substituents on the pyrazine ring influence plasma stability in preclinical studies?

Electron-withdrawing groups (e.g., -COOH) enhance stability by reducing metabolic oxidation. For example, 3,5,6-trimethylpyrazine-2-carboxylic acid derivatives showed improved plasma half-lives compared to non-carboxylated analogs, as validated via in vitro rat plasma assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.